4-Tert-butyl-3-hydroxybenzenesulfonamide

Description

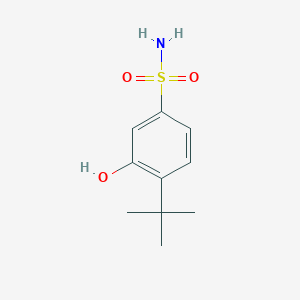

4-Tert-butyl-3-hydroxybenzenesulfonamide is a benzenesulfonamide derivative characterized by a tert-butyl group at the para-position and a hydroxyl group at the meta-position relative to the sulfonamide functional group. The hydroxyl group distinguishes it from simpler sulfonamide derivatives, likely enhancing polarity and hydrogen-bonding capacity compared to non-hydroxylated analogs.

Properties

Molecular Formula |

C10H15NO3S |

|---|---|

Molecular Weight |

229.30 g/mol |

IUPAC Name |

4-tert-butyl-3-hydroxybenzenesulfonamide |

InChI |

InChI=1S/C10H15NO3S/c1-10(2,3)8-5-4-7(6-9(8)12)15(11,13)14/h4-6,12H,1-3H3,(H2,11,13,14) |

InChI Key |

FRFJTHDCBAMEPN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C1=C(C=C(C=C1)S(=O)(=O)N)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Tert-butyl-3-hydroxybenzenesulfonamide can be achieved through several methods. One common approach involves the sulfonation of 4-tert-butylphenol followed by the introduction of the sulfonamide group. The reaction typically proceeds as follows:

Sulfonation: 4-tert-butylphenol is treated with sulfuric acid to introduce the sulfonic acid group at the 3-position.

Amidation: The resulting 4-tert-butyl-3-hydroxybenzenesulfonic acid is then reacted with ammonia or an amine to form the sulfonamide.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reagents. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-Tert-butyl-3-hydroxybenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The sulfonamide group can be reduced to form the corresponding amine.

Substitution: The tert-butyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like halogens, nitrating agents, or sulfonating agents.

Major Products

Oxidation: Formation of 4-tert-butyl-3-oxobenzenesulfonamide.

Reduction: Formation of 4-tert-butyl-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Tert-butyl-3-hydroxybenzenesulfonamide has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds.

Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

Industrial Applications: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Tert-butyl-3-hydroxybenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes and receptors. The tert-butyl and hydroxyl groups can influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The hydroxyl group in 4-tert-butyl-3-hydroxybenzenesulfonamide introduces distinct differences compared to its analogs. Key comparisons are summarized below:

*Calculated based on molecular formula (C₁₀H₁₅NO₃S). †Estimated using fragment-based methods (hydroxyl reduces logP vs. non-hydroxylated analog ). ‡Higher logP due to cyclohexyl group .

Key Observations :

- Increased hydrogen-bond donors/acceptors may enhance binding to biological targets (e.g., enzymes, receptors) compared to non-polar analogs.

Pharmacological Potential

- 4-Tert-butylbenzenesulfonamide : Used as a pharmaceutical reference standard (USP grade), indicating regulatory relevance in drug quality control.

- 3-Amino-N-(tert-butyl)-4-(cyclohexylamino)benzenesulfonamide : Demonstrated efficacy as a ferroptosis inhibitor (IC₅₀ = 0.85 μM), highlighting the impact of amino and cyclohexylamino substituents on bioactivity.

- Target Compound: The hydroxyl group may confer antioxidant or anti-inflammatory properties, though direct evidence is absent.

Industrial and Regulatory Status

- 4-Tert-butylbenzenesulfonamide : Available as a certified reference material (CAS MFCD00068599), underscoring its use in analytical chemistry.

- Complex Derivatives (e.g., ) : Multi-substituted benzenesulfonamides (e.g., dimeric structures) are explored for specialized applications, though their synthesis is more labor-intensive.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.